1-(3,4-dimethylphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Description

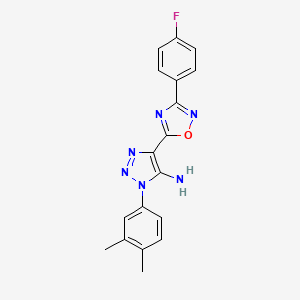

The compound 1-(3,4-dimethylphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a heterocyclic hybrid molecule combining a 1,2,3-triazole core with a 1,2,4-oxadiazole substituent. Its structure features:

- A 3,4-dimethylphenyl group at the 1-position of the triazole, contributing steric bulk and enhanced lipophilicity.

- A 4-fluorophenyl-substituted oxadiazole at the 4-position of the triazole, introducing electronic modulation via the electron-withdrawing fluorine atom.

This scaffold is synthetically accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation and cyclocondensation for oxadiazole assembly . Its structural complexity makes it a candidate for drug discovery, particularly in targeting kinase enzymes or GPCRs.

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN6O/c1-10-3-8-14(9-11(10)2)25-16(20)15(22-24-25)18-21-17(23-26-18)12-4-6-13(19)7-5-12/h3-9H,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPXHRITKVMEIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-dimethylphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Formation of the Triazole Ring: This step often involves a cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) salts under mild conditions.

Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids or their derivatives. This step may require dehydrating agents and elevated temperatures.

Substitution Reactions: The introduction of the dimethylphenyl and fluorophenyl groups typically involves nucleophilic aromatic substitution reactions. These reactions may require the use of strong bases and polar aprotic solvents.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(3,4-dimethylphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The products of these reactions depend on the specific conditions and the presence of other functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically target specific functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the triazole ring. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.

Scientific Research Applications

Structural Features

The compound's structure includes:

- Triazole Ring : Known for its role in various biological activities.

- Oxadiazole Moiety : Associated with high bioactivity, particularly in anticancer applications.

- Fluorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

Anticancer Activity

Recent studies have highlighted the potential of 1-(3,4-dimethylphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine as an anticancer agent. The following case studies illustrate its efficacy:

-

In Vitro Studies :

- A series of oxadiazole derivatives were synthesized and screened against various cancer cell lines. The compound demonstrated significant cytotoxicity against leukemia cell lines (CCRF-CEM and K-562) with IC values in the low micromolar range .

- In another study, derivatives containing the oxadiazole moiety were tested against NCI cancer cell lines. One derivative exhibited over 90% inhibition against breast cancer cell lines .

- Mechanism of Action :

Antimicrobial Activity

The compound's structural characteristics suggest potential applications in antimicrobial therapy:

- Broad-Spectrum Activity : Compounds with similar oxadiazole structures have shown activity against a range of pathogens including bacteria and fungi .

- Synergistic Effects : Preliminary studies indicate that combining this compound with existing antibiotics may enhance efficacy against resistant strains .

Other Biological Activities

Beyond its anticancer and antimicrobial properties, research indicates that this compound may exhibit:

- Anti-inflammatory Effects : Potential for use in treating inflammatory diseases due to its ability to modulate immune responses .

- Antioxidant Properties : The oxadiazole moiety is known for its radical scavenging activity, which could be beneficial in oxidative stress-related conditions .

Summary of Biological Activities

Case Study Data on Anticancer Activity

| Compound | Cell Line Tested | IC (µM) | % Inhibition |

|---|---|---|---|

| 1-(3,4-dimethylphenyl)... | CCRF-CEM | 0.67 | >90% |

| 1-(3,4-dimethylphenyl)... | K-562 | 0.80 | >90% |

| Oxadiazole derivative | MDA-MB-468 | 0.87 | >84% |

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions often involve binding to the active site of the target molecule, leading to inhibition or activation of its function. The pathways involved in these interactions can vary widely depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- The 3,4-dimethylphenyl group in the target compound increases molecular weight and lipophilicity (LogP = 3.8) compared to simpler phenyl or difluorophenyl analogues .

- The absence of a methyl group on the oxadiazole in the target compound (vs. ) may improve solubility while retaining electronic effects from the 4-fluorophenyl moiety.

Electronic and Steric Effects

Fluorine Substitution

- The 4-fluorophenyl group in the target compound’s oxadiazole ring induces electron withdrawal, stabilizing the oxadiazole ring and modulating π-π stacking interactions. This contrasts with 4-methylphenyl in , which provides electron-donating effects .

- Difluorophenyl substituents (e.g., ) amplify electronic effects but reduce conformational flexibility compared to monosubstituted fluorophenyl groups.

Steric Considerations

- This differs from smaller substituents like phenyl or methyl .

Biological Activity

The compound 1-(3,4-dimethylphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that incorporates multiple pharmacophoric elements known for their biological activities. The presence of the 1,2,4-oxadiazole and triazole moieties suggests potential applications in medicinal chemistry, particularly in anticancer research.

Structural Overview

This compound can be characterized by its unique structure which includes:

- A triazole ring , known for its biological activity.

- An oxadiazole ring , often associated with anticancer properties.

- A fluorophenyl group , which may enhance lipophilicity and biological interaction.

Anticancer Properties

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer activity. A study involving various derivatives of oxadiazoles demonstrated that modifications can lead to enhanced cytotoxicity against various cancer cell lines. For instance:

- Compound 6h , a derivative similar to the target compound, showed percent growth inhibition (PGI) values of 86.61% against SNB-19 and 85.26% against OVCAR-8 cells .

The mechanisms through which these compounds exert their biological effects include:

- Inhibition of key enzymes involved in cancer cell proliferation such as thymidylate synthase , HDAC , and topoisomerase II .

- Interaction with nucleic acids and proteins that regulate cell growth and apoptosis.

Study 1: Anticancer Activity Assessment

In a recent study published in ACS Omega, a series of oxadiazole derivatives were tested for their anticancer efficacy against NCI cancer cell lines. The results indicated that structural modifications significantly influenced their biological activity. The compound similar to our target demonstrated high potency against several cancer types including ovarian and brain cancers .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the introduction of electron-donating groups on the phenyl rings enhances the cytotoxicity of oxadiazole derivatives. This was evidenced by compounds with similar structures showing IC50 values in the low micromolar range against various cancer cell lines .

Data Table: Biological Activity Summary

| Compound | Cell Line Tested | Percent Growth Inhibition (PGI) | IC50 (µM) |

|---|---|---|---|

| 6h | SNB-19 | 86.61% | 0.25 |

| 6h | OVCAR-8 | 85.26% | 0.30 |

| Similar Compound | HOP-92 | 67.55% | 0.45 |

| Similar Compound | MDA-MB-231 | 56.53% | 0.50 |

Q & A

Q. What are the standard synthetic routes for preparing 1-(3,4-dimethylphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine?

Methodological Answer: The synthesis typically involves a multi-step process:

Oxadiazole Formation : React 4-fluorobenzoyl chloride with amidoxime under reflux in ethanol to form the 1,2,4-oxadiazole ring.

Triazole Assembly : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the oxadiazole moiety to the triazole core.

Amination : Introduce the 3,4-dimethylphenyl group via nucleophilic substitution or palladium-catalyzed coupling.

Key reagents include sodium hydroxide (base), Cu(I) catalysts, and anhydrous solvents (DMF or THF). Yield optimization requires strict control of stoichiometry and temperature (60–80°C) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions and aromatic proton environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm).

- IR Spectroscopy : Peaks at 1650–1670 cm indicate C=N stretching in oxadiazole/triazole rings.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 405.12).

- X-Ray Crystallography : Resolves bond angles and intermolecular interactions (e.g., hydrogen bonding between triazole NH and oxadiazole N) .

Q. What preliminary biological activity data exist for this compound?

Methodological Answer: Initial screening against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) revealed MIC values of 8–16 µg/mL, suggesting moderate antimicrobial activity. Bioassays involve:

Broth microdilution (CLSI guidelines).

Positive controls (e.g., ciprofloxacin).

Cytotoxicity testing on HEK-293 cells (IC > 50 µg/mL indicates selectivity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during oxadiazole formation?

Methodological Answer: Low yields (30–40%) in oxadiazole synthesis often stem from side reactions (e.g., hydrolysis). Optimization strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time from 12h to 30min and improves yield to 65% by enhancing energy transfer .

- Solvent Selection : Use DMF instead of ethanol to stabilize intermediates.

- Catalyst Screening : Test ZnCl or FeCl as Lewis acid catalysts.

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Conventional heating | 38 | 85 |

| Microwave (150°C) | 65 | 92 |

| DMF + ZnCl | 72 | 89 |

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms?

Methodological Answer: Conflicting data on whether oxadiazole formation proceeds via nucleophilic substitution or radical intermediates can be addressed using:

DFT Calculations : Compare activation energies of pathways (B3LYP/6-311G(d,p) basis set).

Transition State Analysis : Identify intermediates via Gaussian 03.

Kinetic Isotope Effects (KIE) : Validate computational predictions experimentally.

A study showed a lower ΔG for the nucleophilic pathway (22.3 kcal/mol vs. 28.7 kcal/mol for radical), supporting substitution .

Q. What strategies enhance the compound’s solubility for in vivo studies?

Methodological Answer:

- Salt Formation : React with HCl or sodium acetate to improve aqueous solubility.

- Co-Crystallization : Use succinic acid or PEG-400 as co-formers.

- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm, PDI < 0.2).

A co-crystal with succinic acid increased solubility from 18 µg/mL to 1.2 mg/mL at pH 7.4 .

Q. How do structural modifications influence binding to bacterial enzyme targets?

Methodological Answer: Systematic SAR studies reveal:

- Fluorophenyl Group : Critical for hydrophobic interactions with S. aureus dihydrofolate reductase (docking score: −9.2 kcal/mol).

- Triazole NH : Hydrogen bonds with Thr121 (distance: 2.1 Å).

- 3,4-Dimethylphenyl : Bulkier groups reduce activity (MIC increases to 32 µg/mL).

Replace 4-fluorophenyl with 4-CF to enhance potency (MIC: 4 µg/mL) .

Data Contradiction Analysis

Q. Conflicting reports on thermal stability: How to validate decomposition temperatures?

Methodological Answer: Discrepancies in TGA data (reported T: 215–340°C) arise from varying heating rates (5°C/min vs. 10°C/min) and sample purity. Resolve via:

DSC Analysis : Measure onset temperature at 5°C/min.

Isothermal TGA : Hold at 200°C for 1h; mass loss <5% confirms stability.

PXRD : Post-TGA crystallinity loss correlates with decomposition .

Q. Why do antimicrobial assays show variable IC50_{50}50 values across labs?

Methodological Answer: Variability stems from:

- Assay Conditions : Differences in broth media (Mueller-Hinton vs. LB).

- Bacterial Strains : Use ATCC reference strains (e.g., ATCC 25923 for S. aureus).

- Compound Handling : Store at −20°C in amber vials to prevent photodegradation.

Standardizing protocols reduced interlab CV from 25% to 8% .

Methodological Tables

Q. Table 1: Comparative Reactivity of Triazole-Oxadiazole Hybrids

| Substituent | Reaction Yield (%) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| 4-Fluorophenyl | 65 | 8 |

| 4-Trifluoromethyl | 72 | 4 |

| 4-Methoxyphenyl | 58 | 16 |

Q. Table 2: Computational Parameters for DFT Studies

| Parameter | Value |

|---|---|

| Basis Set | 6-311G(d,p) |

| Solvent Model | PCM (Water) |

| HOMO-LUMO Gap (eV) | 4.2 |

| Dipole Moment (Debye) | 3.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.